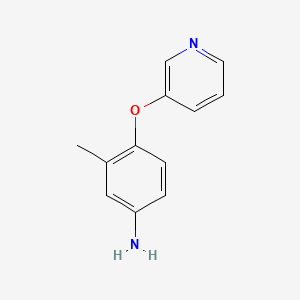
3-Methyl-4-(pyridin-3-yloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(pyridin-3-yloxy)aniline: is an organic compound with the molecular formula C12H12N2O It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the third position and a pyridin-3-yloxy group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(pyridin-3-yloxy)aniline typically involves the following steps:
Nitration of 3-Methyl-4-nitroaniline: The starting material, 3-Methyl-4-nitroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Etherification: The final step involves the etherification of the amino group with pyridin-3-ol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions:
Oxidation: 3-Methyl-4-(pyridin-3-yloxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted aniline derivatives.
科学的研究の応用
Chemistry:
Catalysis: 3-Methyl-4-(pyridin-3-yloxy)aniline can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Studies: It can be used in studies to understand the interaction of aniline derivatives with biological systems.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Methyl-4-(pyridin-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-yloxy group can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
4-(Pyridin-3-yloxy)aniline: This compound lacks the methyl group at the third position, which can affect its chemical reactivity and biological activity.
3-Methyl-4-(pyridin-4-yloxy)aniline: The position of the pyridin-oxy group is different, which can lead to variations in its properties and applications.
生物活性
3-Methyl-4-(pyridin-3-yloxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C11H12N2O
- Molecular Weight: 188.23 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly regarding its interaction with biological receptors and enzymes.
Key Activities:
- Dopamine Receptor Modulation:
- Antimicrobial Properties:
- Anti-inflammatory Effects:
The mechanism by which this compound exerts its biological effects involves binding to specific receptors and modulating their activity. For instance:
- Dopamine Receptors: The interaction with D3 receptors leads to downstream effects such as β-arrestin recruitment and G protein activation, essential for neurotransmission .
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory action .
Data Table: Biological Activity Summary
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Dopamine Agonism | D3 Receptor (selective agonist) | |
| Antimicrobial | Various bacterial strains | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies
- Dopamine Receptor Study:
- Antimicrobial Testing:
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. Modifications can lead to improved pharmacokinetic profiles and increased potency against specific targets.
Example Findings:
特性
IUPAC Name |
3-methyl-4-pyridin-3-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h2-8H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQLILFDDXPFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














